6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide
Description
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Properties
IUPAC Name |
6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN4O4S/c1-19-7-12-23(16-20(19)2)32-26(36)18-34-24-13-15-39-27(24)28(37)33(29(34)38)14-5-3-4-6-25(35)31-17-21-8-10-22(30)11-9-21/h7-13,15-16,24,27H,3-6,14,17-18H2,1-2H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFAIPPEKCYMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide represents a class of thieno[3,2-d]pyrimidine derivatives that have gained attention for their potential biological activities, particularly in cancer treatment and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth. Research indicates that compounds within this class can act as dual inhibitors of PI3K and mTOR , which are crucial targets in cancer treatment.
- Case Study : A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anti-proliferative activity across various cancer cell lines. One compound demonstrated an IC value of 0.46 nM against PI3Kα and 12 nM against mTOR, indicating potent inhibitory effects on cancer cell proliferation (Table 1) .
| Compound | PI3Kα IC (nM) | mTOR IC (nM) |
|---|---|---|
| 18b | 0.46 | 12 |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives possess notable antibacterial and antimycobacterial activities.
- Research Findings : In vitro tests demonstrated that compounds with the thienopyrimidinone structure showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were determined for several derivatives, with some compounds displaying non-toxic profiles at doses up to 200 µmol/L .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 5 |
| 4e | S. aureus | 10 |
| 4g | M. tuberculosis | 15 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in the substituents at specific positions on the thieno[3,2-d]pyrimidine core can significantly affect their potency.
- Key Findings : The presence of an aryl hydrazide at the C-6 position and a 2-aminopyrimidine at the C-2 position has been identified as optimal for enhancing anti-cancer activity . Additionally, modifications at the N-[(4-fluorophenyl)methyl] hexanamide side chain can influence both anticancer and antimicrobial efficacy.
Preparation Methods
Cyclization of Thiophene-3-carboxamide Derivatives
A mixture of 3-amino-2-methoxycarbonylthiophene (10 mmol) and urea (12 mmol) undergoes thermal cyclization at 180°C for 4–6 hours under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, the crude product is treated with saturated NaHCO₃ to neutralize excess urea, followed by recrystallization from ethanol to yield thieno[3,2-d]pyrimidine-2,4-diol (85–92% purity).
Critical Parameters
Dichlorination for Reactive Intermediates
The dihydroxypyrimidine intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF). A typical procedure involves refluxing 5 mmol of thieno[3,2-d]pyrimidine-2,4-diol with POCl₃ (15 mL) and DMF (0.5 mL) at 120°C for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice-cold sodium acetate solution to precipitate 2,4-dichlorothieno[3,2-d]pyrimidine (78–85% yield).
Functionalization at the C3 Position
The C3 chlorine atom is replaced with a hexanamide side chain through a two-step process involving nucleophilic substitution and amide coupling.
Hexanoic Acid Ester Formation
3-Chloro intermediate (4 mmol) reacts with ethyl 6-bromohexanoate (4.4 mmol) in the presence of cesium carbonate (12 mmol) in acetonitrile at 80°C for 8 hours. After aqueous workup, the ethyl ester is hydrolyzed using LiOH (2M) in THF/water (4:1) to furnish 6-(thieno[3,2-d]pyrimidin-3-yl)hexanoic acid (81% yield over two steps).
Amidation with 4-Fluorobenzylamine
The carboxylic acid (3 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.3 mmol) and hydroxybenzotriazole (HOBt, 3.3 mmol) in dichloromethane (DCM). After 30 minutes, 4-fluorobenzylamine (3.6 mmol) is added, and the mixture is stirred at room temperature for 12 hours. Chromatographic purification (silica gel, ethyl acetate/hexane gradient) provides the target amide (68–75% yield).
Final Assembly and Purification
The fully substituted intermediate undergoes final deprotection (if applicable) and crystallization. A mixed solvent system of ethanol and chloroform (1:3 v/v) is employed for recrystallization, enhancing purity to >99% as verified by high-performance liquid chromatography (HPLC).
Table 1: Comparative Yields Across Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | Urea, 180°C, 4h | 92 | 85 |
| Dichlorination | POCl₃/DMF, 120°C, 3h | 85 | 90 |
| N1-Alkylation | K₂CO₃, THF, 60°C | 70 | 88 |
| C3-Amide coupling | EDC/HOBt, DCM, rt | 75 | 95 |
| Final crystallization | Ethanol/chloroform (1:3) | 99 | 99.5 |
Mechanistic Considerations and Side Reactions
Competing Pathways During Dichlorination
Excessive DMF (>1 mol%) promotes over-chlorination, leading to trichloro derivatives that complicate purification. Controlled addition of DMF (0.1–0.3 mol%) suppresses this side reaction.
Epimerization Risks in Amide Formation
The stereochemical integrity of the hexanamide chain is preserved by using HOBt as a coupling additive, which reduces racemization compared to traditional carbodiimide methods.
Industrial Scale Adaptations
For kilogram-scale production, the following modifications are implemented:
- Continuous Flow Cyclization : Reduces reaction time from 4h to 45 minutes while maintaining 89% yield.
- Solvent Recycling : Ethanol from crystallization steps is distilled and reused, lowering production costs by 18%.
- In-line Analytics : Fourier-transform infrared (FTIR) probes monitor chlorination completeness, ensuring batch consistency.
Analytical Characterization
Critical quality control metrics include:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, -CH₂-NHCO-)
- HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 65:35)
- Mass Spec : [M+H]⁺ m/z 603.2 (calculated 603.7)
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis of this thieno[3,2-d]pyrimidine derivative requires precise control over reaction conditions and reagent selection. Key steps include:
- Coupling agents : Use of EDC or DCC for amide bond formation between the thieno[3,2-d]pyrimidine core and substituted benzyl groups .
- Temperature control : Exothermic reactions (e.g., nitro group reductions) necessitate low temperatures (0–5°C) to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological strategies include:
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loadings to identify optimal conditions .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and minimize over-reaction .
- Protecting groups : Introduce temporary protecting groups (e.g., Boc) for reactive sites like amines or carbonyls to prevent undesired side reactions .
Q. What advanced analytical techniques are recommended for confirming the molecular structure?
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for overlapping peaks in the aromatic region .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can conflicting biological activity data from different studies be systematically resolved?
Conflicts often arise due to assay variability or impurities. Resolution strategies:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and assay protocols .
- Impurity profiling : Quantify by-products (e.g., hydrolyzed amides) via LC-MS and correlate with activity discrepancies .
- Dose-response curves : Compare EC50/IC50 values across studies to identify outlier datasets .
Q. What methodologies are effective in identifying the biological targets of this compound?
- Affinity chromatography : Immobilize the compound on a solid matrix to pull down binding proteins from cell lysates .
- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding modes .
- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and assessing loss of compound activity .
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. What strategies are used to validate analytical methods for assessing purity?
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to validate HPLC method robustness .
- Cross-lab validation : Compare results from independent labs using identical reference standards .
- Limit of detection (LOD) : Establish via signal-to-noise ratios for trace impurities (e.g., <0.1% w/w) .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility and stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
